Ethyl 3-chloro-4-nitrobenzoate
Description
Ethyl 3-chloro-4-nitrobenzoate (CAS: 90537-39-6; Molecular formula: C₉H₈ClNO₄) is an aromatic ester featuring a benzene ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position, esterified with ethanol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nitro and chloro groups that enhance reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
ethyl 3-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLIUDCVJOQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the chlorination reaction can be carried out using chlorine gas or other chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods allow for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Reduction: Ethyl 3-chloro-4-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 3-chloro-4-nitrobenzoic acid and ethanol
Scientific Research Applications
Ethyl 3-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-nitrobenzoate depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
a. Ethyl 4-Chloro-3-Nitrobenzoate (CAS: 16588-16-2)
- Structure : Chloro (4-position) and nitro (3-position) groups .
- Key Differences : The inverted positions of chloro and nitro substituents alter electronic distribution. Crystallographic studies reveal that the 4-chloro-3-nitro isomer forms a planar benzene ring with intramolecular C–H···O hydrogen bonds, stabilizing the molecular conformation .
b. Ethyl 2-Chloro-6-Nitrobenzoate (CAS: 172217-16-2)
Halogen-Substituted Analogs
a. Ethyl 3-Bromo-4-Chloro-5-Nitrobenzoate (CAS: 1503959-72-5)
- Structure : Bromo (3-position), chloro (4-position), and nitro (5-position) groups .
- Impact: Bromine’s larger atomic radius increases molecular weight (308.51 g/mol vs. 229.62 g/mol for the chloro-nitro analog) and may influence solubility in nonpolar solvents .
b. Ethyl 4-Fluoro-3-Nitrobenzoate
Ester Group Variants
a. Methyl 3-Chloro-4-Nitrobenzoate (CAS: 243984-48-7)
- Structure : Methyl ester instead of ethyl .
- Impact : The shorter alkyl chain reduces lipophilicity, likely decreasing solubility in organic solvents like ethyl acetate .
b. Ethyl 4-Chloro-3-Nitrobenzamide
Physicochemical Properties
Biological Activity
Ethyl 3-chloro-4-nitrobenzoate is an organic compound with significant potential in biochemical research, particularly due to its biological activity. This article explores its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features an aromatic ring with both a chlorine atom and a nitro group. These substituents contribute to its chemical reactivity and biological interactions. The compound is synthesized through various methods, typically involving multi-step reactions that yield high purity.
Mechanisms of Biological Activity
This compound has been primarily studied for its role as an enzyme inhibitor . The compound can bind to specific active sites on enzymes, preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial for drug discovery, particularly in developing inhibitors for various biological targets.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on several enzymes, including:
- DNA gyrase : Inhibitors targeting this enzyme are vital in treating bacterial infections. This compound has shown promising results in inhibiting DNA gyrase from Escherichia coli, with low nanomolar IC50 values indicating strong activity .
- Topoisomerase IV : Similar to DNA gyrase, this enzyme is another target for antibacterial agents. The compound's ability to inhibit topoisomerase IV further enhances its potential as an antibacterial agent .
Research Findings and Case Studies
A series of studies have evaluated the biological activity of this compound:
- Inhibition Assays : High-throughput screening assays have demonstrated that this compound effectively inhibits enzyme activity at low concentrations. For instance, it exhibited an IC50 value of less than 100 nM against both DNA gyrase and topoisomerase IV, making it a candidate for further development in antibacterial therapies .
- Comparative Analysis : A comparative study highlighted the structural similarities between this compound and other benzoate derivatives, emphasizing how slight modifications in the molecular structure can significantly alter biological activity. For example, analogs with different substituents (e.g., fluorine instead of chlorine) demonstrated varying degrees of reactivity and inhibition profiles.
Applications in Drug Discovery
The unique properties of this compound make it a valuable compound in several applications:
- Antibacterial Agents : Given its inhibitory effects on critical bacterial enzymes, this compound is being explored as a potential lead compound for developing new antibiotics.
- Biochemical Research : Its ability to interact with various biological systems positions it as a tool for studying enzyme mechanisms and cellular processes.
Summary Table of Biological Activity
| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | <100 | DNA gyrase | Inhibitor |
| This compound | <100 | Topoisomerase IV | Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
